3-Methoxy-6-phenylpyridazine: Synthetic Architectures and Pharmacological Utility
3-Methoxy-6-phenylpyridazine: Synthetic Architectures and Pharmacological Utility
This guide provides an in-depth technical analysis of 3-Methoxy-6-phenylpyridazine , a "privileged structure" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of neuroactive agents (GABA
[1]
Part 1: Executive Technical Summary[1]
3-Methoxy-6-phenylpyridazine (CAS: 4578-42-1) is a heteroaromatic biaryl scaffold characterized by a pyridazine core substituted with a lipophilic phenyl ring at position 6 and a methoxy group at position 3.[1] It functions primarily as a masked electrophile and a pharmacophore precursor .
In drug discovery, this molecule is valued for two distinct properties:
-
Bioisosterism: It mimics the biphenyl scaffold but with reduced lipophilicity and increased hydrogen-bond acceptor capability due to the diazine nitrogens.[1]
-
Synthetic Versatility: The methoxy group serves as a latent carbonyl equivalent (yielding the biologically active 6-phenyl-3(2H)-pyridazinone upon hydrolysis) or as a directing group for C-H activation.[1]
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value | Context |
| Molecular Formula | C | -- |
| Molecular Weight | 186.21 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Experimental) | 2.4 - 2.6 | Optimal for CNS penetration |
| TPSA | ~38.0 Ų | High membrane permeability |
| H-Bond Acceptors | 3 (2 N, 1 O) | Interaction with His/Ser residues in binding pockets |
| Melting Point | 68–70 °C | Crystalline solid |
| Solubility | DMSO, MeOH, DCM | Poor water solubility (<0.1 mg/mL) |
Part 2: Synthetic Architectures
The synthesis of 3-Methoxy-6-phenylpyridazine is approached via two primary methodologies: Transition-Metal Catalyzed Cross-Coupling (Modern) and Nucleophilic Aromatic Substitution (Classical).[1]
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)
This route offers the highest modularity, allowing for the rapid generation of analogs by varying the boronic acid partner.
-
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the chloropyridazine, transmetallation with phenylboronic acid, and reductive elimination.
-
Key Advantage: Tolerates diverse functional groups; avoids harsh conditions required for ring closure.
Method B: Cyclization and Functionalization
The classical route involves the condensation of 1,4-dicarbonyl equivalents with hydrazine, followed by chlorination and alkoxylation.
-
Pathway: Friedel-Crafts acylation
Condensation with Hydrazine 6-Phenyl-3(2H)-pyridazinone POCl Chlorination NaOMe Displacement.[1] -
Utility: Preferred for large-scale industrial preparation where raw material cost is the primary driver.[1]
Visualization: Synthetic Pathways[1]
Figure 1: Convergent (Suzuki) vs. Linear (S
Part 3: Pharmacological Applications[7]
Precursor to Neuroactive Pyridazinones
The 3-methoxy group is chemically equivalent to a "protected" carbonyl.[1] Acidic hydrolysis converts 3-methoxy-6-phenylpyridazine into 6-phenyl-3(2H)-pyridazinone .[1]
-
Relevance: This pyridazinone core is the structural anchor for a class of non-steroidal anti-inflammatory agents and glial activation inhibitors (e.g., analogs of Minaprine).
-
Mechanism: The pyridazinone lactam functionality acts as a hydrogen bond donor/acceptor pair, critical for binding to kinase domains (e.g., p38 MAPK) involved in neuroinflammation.
GABA Receptor Modulation
Phenylpyridazines are structural bioisosteres of phenylpyridines and biaryls found in benzodiazepine-site ligands.[1]
-
SAR Insight: While the 3-methoxy derivative itself exhibits moderate affinity, it serves as a lipophilic probe.[1] Substitution of the methoxy group with bulky amines (via S
Ar) often yields high-affinity ligands by engaging the subunit of the GABA receptor.
Bioisosteric Scaffold Design
In drug design, replacing a biphenyl moiety with 6-phenylpyridazine improves solubility and metabolic stability.[1] The nitrogen atoms in the pyridazine ring lower the logP (compared to biphenyl) and reduce clearance by CYP450 enzymes prone to oxidizing electron-rich biaryls.[1]
Part 4: Experimental Protocols
Protocol 1: High-Yield Synthesis via Suzuki-Miyaura Coupling
Based on optimized NHC-Pd catalytic systems.[1]
Reagents:
-
3-Chloro-6-methoxypyridazine (1.0 equiv)[1]
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: [Pd(IPr)(µ-Cl)Cl]
(0.5 mol%) or Pd(PPh ) (3 mol%)[1] -
Base: K
CO (2.0 equiv)[2] -
Solvent: Technical grade Ethanol or Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried reaction vial with 3-chloro-6-methoxypyridazine (144 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K
CO (276 mg, 2.0 mmol). -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Catalysis: Add the Pd catalyst under a positive pressure of Argon.
-
Solvation: Inject degassed ethanol (4 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor consumption of the chloride starting material by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over MgSO
. Purify via flash column chromatography (SiO , gradient 0-20% EtOAc in Hexanes). -
Validation: Product should appear as a white to off-white solid.
-
1H NMR (CDCl
): 8.0-7.9 (m, 2H, Ar-H), 7.8 (d, 1H, Pyridazine-H), 7.5-7.4 (m, 3H, Ar-H), 7.0 (d, 1H, Pyridazine-H), 4.1 (s, 3H, OMe).
-
Protocol 2: Hydrolysis to 6-Phenyl-3(2H)-pyridazinone
For converting the probe into the active pharmacophore.[1]
-
Dissolve 3-methoxy-6-phenylpyridazine (1.0 mmol) in glacial acetic acid (5 mL).
-
Add conc. HBr (48%, 2 mL).
-
Reflux at 100°C for 6 hours.
-
Cool and pour onto crushed ice. The pyridazinone precipitates as a solid.
-
Filter, wash with water, and recrystallize from ethanol.
Part 5: Structure-Activity Relationship (SAR) Logic[1]
The following diagram illustrates how the 3-Methoxy-6-phenylpyridazine scaffold is derivatized to access specific biological activities.
Figure 2: Divergent synthesis from the methoxy-precursor to bioactive classes.[1]
Part 6: References
-
Synthesis via NHC-Pd Catalysis: Title: "[Pd(NHC)(µ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions."[1] Source:iScience (2020).[3] URL:[Link]
-
Biological Activity of Pyridazinones: Title: "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold." Source:SAR Publication. URL:[Link]
-
Neuroinflammation Applications: Title: "Discovery of a 3-amino-6-phenylpyridazine derivative as a new synthetic antineuroinflammatory compound."[1] Source:Journal of Medicinal Chemistry / NIH PubMed. URL:[Link]
-
General Synthetic Methodology: Title: "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source." Source:Organic Chemistry Portal. URL:[Link]
